

# Quantitative Purity Analysis of Sodium Chromate: A Comparative Guide to Titrimetric Methods

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## Compound of Interest

Compound Name: Sodium chromate

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For researchers, scientists, and professionals in drug development, the accurate determination of **sodium chromate** ( $\text{Na}_2\text{CrO}_4$ ) purity is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products and chemical intermediates. This guide provides a comparative analysis of two robust titrimetric methods for quantifying **sodium chromate** purity: Iodometric Titration and Ferrous Ammonium Sulfate Titration.

This document outlines the experimental protocols for each method, presents a comparative summary of their performance characteristics, and includes a visual workflow to aid in methodological implementation.

## Comparative Performance of Titration Methods

The choice of titration method for **sodium chromate** purity analysis depends on factors such as the desired accuracy, potential interferences in the sample matrix, and available laboratory equipment. The following table summarizes the key performance characteristics of Iodometric Titration and Ferrous Ammonium Sulfate Titration.

Parameter	Iodometric Titration	Ferrous Ammonium Sulfate Titration
Principle	Indirect redox titration. Cr(VI) oxidizes iodide ( $I^-$ ) to iodine ( $I_2$ ), which is then titrated with a standard sodium thiosulfate solution.	Direct redox titration. Cr(VI) is directly titrated with a standard ferrous ammonium sulfate solution in an acidic medium.
Endpoint Detection	Visual (starch indicator) or Potentiometric	Visual (redox indicator, e.g., Ferroin) or Potentiometric
Typical Accuracy	High (typically >99%)	High (typically >99%)
Precision (RSD)	~1.1%	Variable, can be <1% with potentiometric endpoint
Key Advantages	Well-established, reliable, cost-effective.	Direct titration, potentially faster for some workflows.
Potential Interferences	Other oxidizing and reducing agents. Nitrites, ferric iron, and copper can interfere but can be masked or corrected for. <a href="#">[1]</a>	Other oxidizing agents that can react with the ferrous titrant.

## Experimental Protocols

Detailed methodologies for both titration methods are provided below. These protocols are intended as a general guide and may require optimization for specific laboratory conditions and sample matrices. Commercial **sodium chromate** typically has a purity of  $\geq 98\%$ , with high-purity grades specifying  $\geq 99\%$   $Na_2CrO_4$ .[\[2\]](#)[\[3\]](#)[\[4\]](#)

### Iodometric Titration Method

This method is a widely used and reliable standard for the determination of chromate.[\[4\]](#) It is based on the oxidation of potassium iodide by **sodium chromate** in an acidic solution, followed by the titration of the liberated iodine with a standardized sodium thiosulfate solution.[\[1\]](#)

Sample Preparation:

- Accurately weigh approximately 0.2 g of the **sodium chromate** sample into a 250 mL Erlenmeyer flask.
- Dissolve the sample in 50 mL of deionized water.

#### Titration Procedure:

- To the dissolved sample, add 10 mL of 10% (w/v) potassium iodide (KI) solution and 10 mL of 2M sulfuric acid (H<sub>2</sub>SO<sub>4</sub>).[\[5\]](#)
- Immediately cover the flask and allow the reaction to proceed in the dark for 5-10 minutes.[\[5\]](#)
- Titrate the liberated iodine with standardized 0.1 N sodium thiosulfate (Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>) solution until the yellow-brown color of the solution fades to a pale yellow.[\[1\]](#)
- Add 2 mL of 1% (w/v) starch indicator solution. The solution will turn a deep blue-black color.
- Continue the titration with the sodium thiosulfate solution, adding the titrant dropwise, until the blue color completely disappears, marking the endpoint.[\[1\]](#)
- Record the volume of Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub> used.
- Calculate the purity of the **sodium chromate** sample.

#### Calculation of Purity (% w/w):

$$\text{Purity (\%)} = (V \times N \times E) / W \times 100$$

#### Where:

- V = Volume of sodium thiosulfate solution used (L)
- N = Normality of the sodium thiosulfate solution (eq/L)
- E = Equivalent weight of **sodium chromate** (Na<sub>2</sub>CrO<sub>4</sub>) = 53.99 g/eq
- W = Weight of the **sodium chromate** sample (g)

## Ferrous Ammonium Sulfate Titration Method

This method involves the direct titration of the chromate ion with a standardized solution of ferrous ammonium sulfate in an acidic medium.<sup>[6][7]</sup>

### Sample Preparation:

- Accurately weigh approximately 0.5 g of the **sodium chromate** sample into a 500 mL Erlenmeyer flask.
- Dissolve the sample in 100 mL of deionized water.

### Titration Procedure:

- Carefully add 10 mL of a sulfuric acid-phosphoric acid mixture (e.g., 150 mL H<sub>2</sub>SO<sub>4</sub> and 150 mL H<sub>3</sub>PO<sub>4</sub> per liter of water) to the dissolved sample.
- Add 5-10 drops of a suitable redox indicator (e.g., Ferroin).
- Titrate the solution with standardized 0.1 N ferrous ammonium sulfate solution until the endpoint is reached, indicated by a sharp color change (e.g., from greenish-blue to reddish-brown with Ferroin).
- Record the volume of ferrous ammonium sulfate solution used.
- Calculate the purity of the **sodium chromate** sample.

### Calculation of Purity (% w/w):

$$\text{Purity (\%)} = (V \times N \times E) / W \times 100$$

### Where:

- V = Volume of ferrous ammonium sulfate solution used (L)
- N = Normality of the ferrous ammonium sulfate solution (eq/L)
- E = Equivalent weight of **sodium chromate** (Na<sub>2</sub>CrO<sub>4</sub>) = 53.99 g/eq

- W = Weight of the **sodium chromate** sample (g)

## Experimental Workflow and Logic Diagrams

To visually represent the procedural flow of the primary and comparative methods, the following diagrams have been generated using Graphviz.

Caption: Workflow for Iodometric Titration of **Sodium Chromate**.

Caption: Workflow for Ferrous Ammonium Sulfate Titration.

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